BenchChemオンラインストアへようこそ!

Pelitinib

BRAF-mutant melanoma EGFR inhibition Preclinical model

Pelitinib is an irreversible covalent EGFR inhibitor with sustained target suppression—unlike reversible gefitinib/erlotinib. Its >15-fold selectivity for EGFR over HER2 and low off-target activity at Src/MEK/ERK make it the definitive tool for EGFR-specific blockade in A431, MDA-MB-468, and BRAF-mutant melanoma models. Does not disrupt HER2-HER3 dimerization (unlike lapatinib/neratinib), enabling dissection of dimerization-independent EGFR signaling pathways. Supported by validated bioanalytical methods (LLOQ 0.5 ng/mL). Order ≥98% purity for reproducible PK/PD and in-vivo studies.

Molecular Formula C24H23ClFN5O2
Molecular Weight 467.9 g/mol
CAS No. 257933-82-7
Cat. No. B1684513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelitinib
CAS257933-82-7
Synonyms(2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)-4-(dimethylamino)-2-butenamide
EKB 569
EKB-569
EKI 569
EKI-569
pelitini
Molecular FormulaC24H23ClFN5O2
Molecular Weight467.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C
InChIInChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+
InChIKeyWVUNYSQLFKLYNI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off white powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pelitinib (EKB-569, CAS 257933-82-7) - Second-Generation Irreversible EGFR Tyrosine Kinase Inhibitor for Oncology Research


Pelitinib (EKB-569) is a second-generation, orally bioavailable, 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor that irreversibly binds covalently to the ATP-binding site of epidermal growth factor receptor (EGFR) family members, primarily ErbB-1 (EGFR), ErbB-2 (HER2), and ErbB-4 (HER4) [1]. It acts as a potent, selective, and irreversible inhibitor of EGFR, with reported IC50 values ranging from 20-80 nM in various assays, and exhibits lower potency against other kinases such as Src, MEK/ERK, c-Met, and Cdk4 . Preclinical studies and phase I/II clinical trials have evaluated its potential in advanced solid tumors and non-small cell lung cancer (NSCLC) [2].

Why Generic Substitution with Pelitinib (EKB-569) Fails in Research Applications


The unique covalent, irreversible binding mechanism of Pelitinib to EGFR distinguishes it from reversible inhibitors like gefitinib and erlotinib, resulting in sustained target suppression and potentially overcoming certain resistance mechanisms [1]. Furthermore, its distinct kinase selectivity profile, particularly its lower potency against Src, MEK/ERK, and Cdk4 compared to other pan-ErbB inhibitors, influences off-target effects and cellular responses . Differences in pharmacokinetic parameters, including a long half-life observed in phase I trials, further preclude simple interchangeability with analogs [2].

Quantitative Comparative Evidence for Pelitinib (EKB-569) Versus Closest Analogs


Superior Antitumor Potential of Irreversible EGFR Inhibition: Pelitinib vs. Gefitinib and Erlotinib in BRAF-Mutant Melanoma

In a preclinical study of BRAF-mutant human melanoma, the irreversible EGFR inhibitor pelitinib demonstrated stronger antitumor potential compared to the reversible inhibitors gefitinib and erlotinib. The study explicitly concluded that 'irreversible inhibition had the strongest antitumor potential' and that 'more benefits could be expected from irreversible EGFR-TKIs' like pelitinib in this setting [1].

BRAF-mutant melanoma EGFR inhibition Preclinical model

Comparative HER2 Selectivity and Kinase Profiling of Pelitinib vs. Src, MEK/ERK, and Cdk4

Pelitinib exhibits a distinct selectivity profile within the EGFR family and against other kinases. It is a potent EGFR inhibitor (IC50 20-80 nM) but shows significantly weaker activity against HER2 (ErbB2) with an IC50 of 1.23 µM, representing a 15- to 60-fold reduction in potency. Its activity against other kinases like Src (IC50 282 nM), MEK/ERK (IC50 800 nM), Raf (IC50 3353 nM), c-Met (IC50 4100 nM), and Cdk4 (IC50 >20,000 nM) is even lower, indicating high selectivity for EGFR .

Kinase selectivity HER2 inhibition Off-target effects

Differential Impact on HER2-HER3 Receptor Dimerization: Pelitinib vs. Lapatinib and Neratinib

A study examining the effects of various HER kinase inhibitors on HER2-HER3 receptor dimerization revealed that, unlike lapatinib and neratinib, pelitinib did not interfere with ligand-induced dimerization of HER receptors. Lapatinib and neratinib were able to both prevent dimerization and disrupt pre-formed dimers, while pelitinib (along with gefitinib, canertinib, and erlotinib) did not exhibit this property [1].

HER2-HER3 dimerization Breast cancer Receptor signaling

Comparative Preclinical Pharmacokinetics in Rats: Pelitinib vs. Neratinib

A comparative pharmacokinetic study in rats using a validated UPLC-MS/MS method provided quantitative data on pelitinib and neratinib. While direct PK parameters (e.g., Cmax, AUC) were not fully detailed in the abstract, the study established a sensitive assay with a lower limit of quantification (LLOQ) of 0.5 ng/mL for both drugs and demonstrated its applicability for assessing potential drug interactions with apigenin, highlighting the need for therapeutic drug monitoring when these TKIs are co-administered [1].

Pharmacokinetics Rat model Drug interaction

Clinical Dosing and Half-Life Differentiation: Pelitinib Phase I vs. Gefitinib and Erlotinib

A phase I study in patients with advanced solid tumors established a recommended once-daily oral dose of 75 mg for pelitinib in phase II trials. The study noted the compound's 'long half-life' and a dose-limiting toxicity of grade 3 diarrhea [1]. In contrast, standard doses for gefitinib and erlotinib are 250 mg/day and 150 mg/day, respectively, with different half-lives (gefitinib ~48h, erlotinib ~36h) [2].

Phase I clinical trial MTD Pharmacokinetics

In Vitro Anti-Proliferative Activity Profile: Pelitinib Across NHEK, A431, MDA-468, and MCF-7 Cell Lines

Pelitinib demonstrated differential anti-proliferative activity across a panel of cell lines with varying EGFR expression levels. It inhibited proliferation of normal human keratinocytes (NHEK), A431 epidermoid carcinoma cells, and MDA-468 breast cancer cells with IC50 values of 61 nM, 125 nM, and 260 nM, respectively. In contrast, it showed much weaker activity against MCF-7 breast cancer cells, with an IC50 of 3.6 µM, which are known to express low levels of EGFR .

Anti-proliferative Cell line panel EGFR expression

Optimal Research Applications of Pelitinib (EKB-569) Driven by Comparative Evidence


Investigating Irreversible EGFR Inhibition in BRAF-Mutant Melanoma Models

Based on direct comparative evidence showing stronger antitumor potential of irreversible EGFR inhibition versus reversible inhibitors in BRAF-mutant melanoma [1], pelitinib is the preferred tool compound for studies exploring EGFR-targeted therapies in this specific genetic context, including in-vitro migration assays and in-vivo metastasis models.

Studying EGFR-Dependent Proliferation with Minimal Off-Target Kinase Effects

Pelitinib's well-defined kinase selectivity profile, with >15-fold higher potency for EGFR over HER2 and >3-fold over Src, makes it an ideal choice for experiments requiring specific EGFR blockade with reduced confounding off-target activity [1]. It is particularly useful in EGFR-overexpressing cell lines (e.g., A431, MDA-468) where target engagement correlates with anti-proliferative effects .

Mechanistic Studies of HER2-HER3 Dimerization-Independent EGFR Inhibition

In contrast to lapatinib and neratinib, pelitinib does not prevent or disrupt HER2-HER3 receptor dimerization [1]. This unique property makes pelitinib a critical tool for dissecting EGFR signaling pathways that are independent of receptor dimerization dynamics and for evaluating the differential impact on downstream signaling and combination therapy potential (e.g., with trastuzumab).

Preclinical Pharmacokinetic and Drug Interaction Studies

Validated bioanalytical methods exist for pelitinib quantification in plasma, with a demonstrated LLOQ of 0.5 ng/mL in rat models [1]. Its established oral dosing parameters (75 mg/day in humans) and long half-life from phase I trials support its use in preclinical PK/PD modeling and studies investigating potential drug-drug interactions (e.g., with CYP3A4 modulators).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pelitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.